molecular formula C18H33ClN2O5S B1231087 (2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

Cat. No.: B1231087
M. Wt: 425 g/mol
InChI Key: KDLRVYVGXIQJDK-SSDYFQDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide is a proline derivative.

Scientific Research Applications

  • Ring Opening in Carbapenem-derived Esters : Research by Valiullina et al. (2020) describes the chemical reactions involving compounds similar to the one . Their study focuses on the ring opening of β-lactam ring by C7–N bond cleavage in carbapenem-derived esters, leading to the formation of pyrrolidine derivatives. This process is crucial for the development of new synthetic routes in pharmaceutical chemistry (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

  • Enantioselective Synthesis from Methylpyroglutamate : Calvez et al. (1998) reported the enantioselective synthesis of 2,3-disubstituted piperidines using (S)-methylpyroglutamate, which is relevant to the structural study of compounds like the one mentioned. Such syntheses are important for the development of chiral compounds in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

  • Synthesis and Pharmacological Activity of Benzamide Derivatives : Yanagi et al. (1999) focused on the synthesis and pharmacological activity of benzamide derivatives, similar to the compound . They explored the optical isomers of these compounds, highlighting the importance of stereochemistry in their pharmacological properties (Yanagi et al., 1999).

  • Aurora Kinase Inhibition for Cancer Treatment : A study by ヘンリー,ジェームズ (2006) involved compounds structurally similar to the specified chemical, highlighting their potential in inhibiting Aurora A kinase and thus their usefulness in treating cancer (ヘンリー,ジェームズ, 2006).

  • Glycine Transporter 1 Inhibition : Yamamoto et al. (2016) identified compounds structurally akin to the mentioned chemical as potent glycine transporter 1 inhibitors. Their findings contribute to the understanding of central nervous system modulation and potential therapeutic applications (Yamamoto et al., 2016).

Properties

Molecular Formula

C18H33ClN2O5S

Molecular Weight

425 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16?,18+/m0/s1

InChI Key

KDLRVYVGXIQJDK-SSDYFQDUSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H](C2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 2
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 3
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 4
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 5
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 6
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

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